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  • Product: Octahydroindolizine-3-carboxylic acid hydrochloride
  • CAS: 2044713-41-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of Octahydroindolizine-3-carboxylic Acid Hydrochloride: A Technical Guide

Executive Summary In the landscape of peptidomimetics and drug development, controlling the conformational flexibility of peptide backbones is paramount for target affinity and metabolic stability. Octahydroindolizine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetics and drug development, controlling the conformational flexibility of peptide backbones is paramount for target affinity and metabolic stability. Octahydroindolizine-3-carboxylic acid hydrochloride (OICAH) serves as a highly specialized, conformationally constrained bicyclic analogue of L-proline. By fusing a piperidine ring to a pyrrolidine core, the indolizidine scaffold drastically restricts the ϕ (phi) and ψ (psi) dihedral angles. This whitepaper provides an in-depth analysis of the thermodynamic stability of OICAH, the kinetic versus thermodynamic control governing its synthesis, and the self-validating experimental workflows required to profile its behavior in peptide engineering.

Thermodynamic Origins of Conformational Rigidity

Bicyclic Ring Fusion and Entropic Pre-organization

Standard L-proline introduces a tertiary amide bond into a peptide chain, which lowers the energy barrier between the cis and trans isomers, often resulting in a heterogeneous conformational ensemble. In contrast, the bicyclic nature of OICAH pre-organizes the backbone. The thermodynamic stability of the indolizidine core is dictated by the fusion of the 5- and 6-membered rings. The trans-fused conformation is generally rigid, whereas the cis-fused conformation allows for specific spatial projections of the carboxylic acid moiety. This pre-organization reduces the entropic penalty ( ΔS ) of folding, making the nucleation of specific secondary structures—such as the 310​ -helix—thermodynamically favorable[1].

Thermodynamics of Cis/Trans Amide Isomerization

When OICAH is incorporated into a peptide (e.g., Xaa-OICAH), the upstream amide bond experiences severe steric hindrance in the cis conformation due to the bulky bicyclic system. Consequently, the thermodynamic equilibrium shifts heavily toward the trans-acetamide isomer. In non-polar solvents like CDCl 3​ , the trans/cis ratio can reach 7:1, driven by an intramolecular hydrogen-bonding network that stabilizes the trans state[1]. However, this thermodynamic preference is highly solvent-dependent; in aqueous media (D 2​ O), competitive hydrogen bonding with the solvent disrupts this network, dropping the ratio to approximately 1:1[1].

Thermodynamics Cis Cis-Amide Isomer (Higher Energy) TS Rotational Transition State (Steric Clash) Cis->TS +ΔG‡ Trans Trans-Amide Isomer (Thermodynamic Minimum) TS->Trans -ΔG‡ Trans->Cis Thermal Equilibration

Caption: Thermodynamic energy landscape of cis/trans amide isomerization.

Kinetic vs. Thermodynamic Control in Core Synthesis

The synthesis of the octahydroindolizine core requires precise control over stereocenters. Two primary methodologies highlight the interplay between kinetic and thermodynamic control:

Radical-Mediated Cyclization (Hofmann-Löffler-Freytag Reaction)

The is a classical method for synthesizing pyrrolidine and indolizidine rings via N-centered radicals. Recent computational and experimental insights have overturned historical assumptions about this pathway. The propagation cycle is governed by a pseudo-first-order halogen atom transfer (XAT) , which is the rate-limiting step featuring the highest transition-state barrier[2]. Crucially, the regioselectivity of the cyclization (e.g., C5 vs. C6 functionalization) is exclusively under kinetic control during the intramolecular hydrogen atom transfer (HAT) step; there is no thermodynamic preference between the resulting chlorinated intermediates[3].

Olefin Metathesis (Thermodynamic Equilibration)

Alternatively, offers a thermodynamically driven approach. Utilizing second-generation Grubbs catalysts on diene precursors derived from L-pyroglutamic acid, the reaction proceeds through a reversible catalytic cycle. Because all steps in the tandem metathesis process are reversible, the final yield and stereochemistry of the octahydroindolizine core strongly depend on the thermodynamic stability of the closed bicyclic product relative to the open-chain precursor[4].

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of OICAH-containing peptides, researchers must employ self-validating analytical protocols. The causality behind these steps ensures that artifacts (like aggregation) are not mistaken for conformational stability.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Amide Isomerization

Causality: At room temperature, the cis trans isomerization is slow on the NMR timescale, resulting in distinct, integratable resonances (e.g., the C-3a proton doublets). By incrementally increasing the temperature, the exchange rate increases, allowing for the calculation of the equilibrium constant ( Keq​ ) at multiple thermal states. Step-by-Step Methodology:

  • Dissolve 5.0 mM of the OICAH-peptide in 0.5 mL of anhydrous CDCl 3​ (to study intrinsic H-bonding) or D 2​ O (to study aqueous behavior).

  • Acquire 1D 1 H-NMR spectra at 5 K intervals from 283 K to 323 K.

  • Integrate the distinct C-3a proton doublets to determine the trans/cis ratio at each temperature.

  • Calculate Keq​=[trans]/[cis] .

  • Self-Validation Step: Plot ln(Keq​) versus 1/T (Van't Hoff plot). A strictly linear plot validates that the system is a true two-state monomeric equilibrium. Any non-linearity indicates temperature-dependent aggregation, invalidating the extracted ΔH and ΔS values.

Protocol 2: Variable-Temperature Circular Dichroism (VT-CD)

Causality: The restricted ϕ and ψ angles of OICAH force adjacent residues into a 310​ -helical conformation. CD spectroscopy directly measures this macro-dipole alignment, with characteristic minima at 205 nm and 222 nm. Step-by-Step Methodology:

  • Prepare a 50 μ M peptide solution in a structure-supporting solvent (e.g., trifluoroethanol/water mixture).

  • Record CD spectra from 190 nm to 250 nm using a 1 mm pathlength quartz cuvette.

  • Apply a temperature gradient from 20 °C to 80 °C at a ramp rate of 1 °C/min, monitoring molar ellipticity at 222 nm.

  • Self-Validation Step: Overlay the spectra from all temperatures. The presence of a distinct isodichroic point confirms a two-state unfolding transition (Helix Random Coil) without stable, confounding intermediates.

Workflow Step1 1. Peptide Synthesis (Incorporate OICAH Core) Step2 2. Variable-Temperature NMR (Measure Cis/Trans Ratio) Step1->Step2 Step4 4. Circular Dichroism (CD) (Assess 3_10 Helix Stability) Step1->Step4 Step3 3. Van't Hoff Analysis (Extract ΔH and ΔS) Step2->Step3 Step5 5. Thermodynamic Profiling (Data Synthesis Complete) Step3->Step5 Step4->Step5

Caption: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic parameters of standard L-Proline versus the constrained OICAH scaffold, highlighting the impact of bicyclic constraint on conformational populations.

Table 1: Thermodynamic Parameters of Amide Isomerization

Structural CoreTrans/Cis Ratio (CDCl 3​ )Trans/Cis Ratio (D 2​ O)Helix PropensityDominant Secondary Structure
Native L-Proline~4:1~4:1LowPolyproline II (PPII) Helix
OICAH Scaffold 7:1 1:1 High 310​ -Helix

Data synthesized from variable-temperature NMR and DMSO titration studies[1]. The sharp decrease in the trans/cis ratio for OICAH in aqueous media underscores the thermodynamic reliance on intramolecular hydrogen bonding, which is easily outcompeted by water.

References

  • Hanessian, S., Papeo, G., Fettis, K., Therrien, E., & Phan Viet, M. T. (2004). "Synthesis of 3 10-Helix-Inducing Constrained Analogues of l-Proline." The Journal of Organic Chemistry, 69(15), 4891-4899. URL:[Link]

  • Lesma, G., Colombo, A., Sacchetti, A., & Silvani, A. (2008). "Olefin Metathesis Based Approach to Diversely Functionalized Pyrrolizidines and Indolizidines; Total Synthesis of (+)-Monomorine." The Journal of Organic Chemistry, 74(1), 453-456. URL:[Link]

  • Zubčić, G., Andrijanić, L., Džeba, I., et al. (2025). "Mechanistic Insights into the Propagation Cycle of the Hofmann-Löffler-Freytag Reaction: Halogen vs Hydrogen Atom Transfer." The Journal of Organic Chemistry, 90(14), 4873-4887. URL:[Link]

Sources

Exploratory

Physicochemical Properties of Octahydroindolizine-3-carboxylic Acid Hydrochloride in Aqueous Solution: A Technical Guide

Introduction Octahydroindolizine-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative, a class of compounds that has garnered significant interest in medicinal chemistry. The rigid octahydroindolizine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Octahydroindolizine-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative, a class of compounds that has garnered significant interest in medicinal chemistry. The rigid octahydroindolizine scaffold is a key structural motif in a variety of natural products and pharmacologically active molecules. As a hydrochloride salt containing both a carboxylic acid and a tertiary amine, its behavior in aqueous solution is intricately linked to its ionization state. This, in turn, dictates critical properties such as solubility, stability, and bioavailability, which are of paramount importance to researchers, scientists, and drug development professionals. A thorough understanding of these physicochemical characteristics is essential for formulation design, pharmacokinetic profiling, and ultimately, therapeutic efficacy.

This in-depth technical guide provides a comprehensive examination of the core physicochemical properties of Octahydroindolizine-3-carboxylic acid hydrochloride. It delves into its anticipated solubility profile, acid-base dissociation constants (pKa), chemical stability, and hygroscopicity. Furthermore, this guide outlines detailed, standardized experimental protocols for the precise determination of these properties, offering a robust framework for the systematic characterization of this and similar molecules.

Chemical Structure and Ionization States in Aqueous Solution

Octahydroindolizine-3-carboxylic acid hydrochloride possesses two ionizable functional groups: a carboxylic acid and a tertiary amine. In its solid hydrochloride salt form, the tertiary amine is protonated. When dissolved in an aqueous medium, the molecule can exist in three distinct forms—cationic, zwitterionic, and anionic—depending on the ambient pH. The equilibrium between these states is a fundamental determinant of the molecule's overall physicochemical behavior.

Caption: pH-dependent ionization states of Octahydroindolizine-3-carboxylic acid.

Aqueous Solubility Profile

The aqueous solubility of Octahydroindolizine-3-carboxylic acid hydrochloride is expected to be profoundly influenced by pH due to its amphoteric character. As a hydrochloride salt, it is anticipated to be highly soluble in acidic to neutral aqueous solutions, where the molecule exists predominantly in its charged cationic or zwitterionic forms. Conversely, at elevated pH values, the deprotonation of the tertiary amine to its neutral free base form is expected to significantly reduce its aqueous solubility.

Illustrative pH-Solubility Profile

The following table presents a hypothetical, yet scientifically plausible, solubility profile for Octahydroindolizine-3-carboxylic acid hydrochloride at 25°C. This data serves to illustrate the expected trend in solubility as a function of pH.

pHExpected Predominant SpeciesIllustrative Solubility (mg/mL)
2.0Cationic> 200
4.0Cationic / Zwitterionic> 150
7.4Zwitterionic80 - 120
9.5Zwitterionic / Anionic30 - 60
12.0Anionic10 - 25
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, a gold standard for solubility determination.

  • Preparation of Buffered Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Equilibration: Add an excess amount of the solid compound to sealed vials containing a precise volume of each buffer. These vials are then agitated in a constant-temperature shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.

  • Phase Separation: After equilibration, the suspensions are subjected to centrifugation or filtration (using a filter that does not bind the analyte) to separate the undissolved solid from the saturated solution.

  • Quantitative Analysis: A carefully measured aliquot of the clear supernatant is withdrawn, appropriately diluted, and the concentration of the dissolved compound is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Acid-Base Dissociation Constants (pKa)

The pKa values of the carboxylic acid and the tertiary amine are fundamental parameters that govern the molecule's charge state, solubility, and lipophilicity across the physiological pH range.

  • pKa₁ (Carboxylic Acid): This value is anticipated to be in the range of 2 to 4, which is typical for a carboxylic acid moiety.

  • pKa₂ (Tertiary Amine): The pKa for the bicyclic tertiary amine is expected to fall within the range of 9 to 11.

Experimental Protocol for pKa Determination (Potentiometric Titration)
  • Solution Preparation: Accurately prepare an aqueous solution of Octahydroindolizine-3-carboxylic acid hydrochloride at a known concentration (e.g., 0.01 M).

  • Instrumentation Setup: Utilize a calibrated pH meter equipped with a suitable electrode and an automated titrator for precise titrant delivery.

  • Titration Procedure: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is meticulously recorded after each incremental addition of the titrant.

  • Data Analysis and Interpretation: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa values are determined from the inflection points of this curve, corresponding to the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Chemical Stability in Aqueous Solution

Assessing the chemical stability of Octahydroindolizine-3-carboxylic acid hydrochloride in aqueous environments is critical for determining its shelf-life and for developing robust formulations. Potential degradation pathways may include hydrolysis, oxidation, and photodecomposition. While the core structure is expected to be relatively stable, comprehensive forced degradation studies are essential for confirmation.

Illustrative Stability Profile from Forced Degradation Studies

The following table provides a hypothetical summary of a forced degradation study designed to probe the compound's intrinsic stability.

Stress ConditionExpected DegradationPotential Degradation Pathway
0.1 M HCl, 60°C, 48h< 5%Likely stable to acid hydrolysis
0.1 M NaOH, 60°C, 48h5-15%Potential for base-catalyzed reactions
3% H₂O₂, RT, 48h10-25%Oxidation, likely at the tertiary amine
UV/Vis Light (ICH Q1B), 25°C< 10%Potential for photolytic degradation
Experimental Protocol for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., water or acetonitrile).

  • Application of Stress Conditions: Aliquots of the stock solution are subjected to a battery of stress conditions as per ICH guidelines:

    • Acid Hydrolysis: Treatment with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treatment with 0.1 M NaOH at room or elevated temperatures.

    • Oxidative Degradation: Exposure to a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Exposure to a controlled light source with both UV and visible outputs.

  • Sampling: Samples are withdrawn from each stress condition at predetermined time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: All samples are analyzed using a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

Stability_Assessment_Workflow start Forced Degradation Study (Acid, Base, Oxidative, Photolytic) degradation_observed Significant Degradation? start->degradation_observed identify_degradants Identify Degradants (LC-MS) degradation_observed->identify_degradants Yes no_degradation Compound is Stable degradation_observed->no_degradation No develop_method Develop Stability-Indicating Method identify_degradants->develop_method kinetic_studies Determine Degradation Kinetics develop_method->kinetic_studies formulation_strategy Develop Stabilizing Formulation kinetic_studies->formulation_strategy

Protocols & Analytical Methods

Method

Application Note: Octahydroindolizine-3-Carboxylic Acid Hydrochloride in Alkaloid Drug Discovery

Executive Summary & Scientific Rationale Octahydroindolizine-3-carboxylic acid hydrochloride (OICAH) is a highly versatile, bicyclic amino acid derivative that serves as a privileged scaffold in modern drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Octahydroindolizine-3-carboxylic acid hydrochloride (OICAH) is a highly versatile, bicyclic amino acid derivative that serves as a privileged scaffold in modern drug discovery. The indolizidine (octahydroindolizine) core—a fused 1-azabicyclo[4.3.0]nonane ring system—is the structural foundation for numerous bioactive natural products, including the potent glycosidase inhibitors [1], as well as anti-inflammatory alkaloids isolated from [2].

As a constrained analogue of L-proline and pipecolic acid, OICAH offers unique stereochemical rigidity. This conformational restriction is highly prized in peptidomimetic design, where it can force the adoption of specific secondary structures, such as , enhancing proteolytic stability and target affinity[3]. Furthermore, the carboxylic acid moiety at the C-3 position provides an ideal synthetic handle for divergent functionalization, enabling the rapid generation of for high-throughput screening[4].

Pharmacological Applications & Target Pathways

Anti-Inflammatory Modulators

Recent phytochemical investigations have identified octahydroindolizine alkaloids, such as homocrepidine A and dendrocrepidamine, as potent inhibitors of [5]. These compounds exert their effects by downregulating inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharides (LPS)[5]. OICAH serves as an ideal synthetic starting point to develop novel, small-molecule iNOS inhibitors with improved pharmacokinetic profiles.

Glycosidase Inhibition & Antiviral Activity

Polyhydroxylated indolizidines are well-documented competitive inhibitors of[6]. By mimicking the oxocarbenium ion transition state during glycosidic bond cleavage, these alkaloids disrupt viral envelope glycoprotein processing. OICAH can be selectively hydroxylated or coupled with distinct pharmacophores to yield next-generation [7].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade INOS iNOS Expression NFKB->INOS Upregulates NO Nitric Oxide (NO) Production INOS->NO Catalyzes DRUG Indolizidine Alkaloids (e.g., Homocrepidine A) DRUG->NFKB Modulates DRUG->INOS Inhibits

Fig 1. LPS-induced inflammatory signaling pathway and targeted inhibition by indolizidine alkaloids.

Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the synthetic functionalization of OICAH and the subsequent in vitro biological validation.

Protocol A: Divergent Synthesis of Indolizidine Amide Libraries

Causality & Experience Note: The bicyclic nature of OICAH creates significant steric hindrance around the C-3 carboxylic acid. Standard coupling reagents (e.g., EDC/NHS) often result in poor yields due to this constrained geometry. Therefore, we utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, ensuring efficient amide bond formation even with bulky primary or secondary amines.

Materials:

  • Octahydroindolizine-3-carboxylic acid hydrochloride (CAS: 2044713-41-7)[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Assorted amines (library building blocks)

Step-by-Step Methodology:

  • Free-basing and Activation: Suspend OICAH (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add DIPEA (3.0 equiv) to neutralize the hydrochloride salt and provide the basic environment required for coupling.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion at 0∘C . Stir for 15 minutes to allow the formation of the active ester intermediate. Insight: Maintaining 0∘C minimizes epimerization at the C-3 chiral center, preserving the critical stereochemistry of the scaffold.

  • Amine Conjugation: Introduce the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature ( 25∘C ) and stir for 4–6 hours. Reaction progress should be monitored via LC-MS to confirm mass shifts corresponding to the desired product.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA) to yield the pure [4].

Workflow Step1 1. OICAH Scaffold (Free-basing with DIPEA) Step2 2. Active Ester Formation (HATU at 0°C) Step1->Step2 Step3 3. Amine Conjugation (Target Pharmacophore) Step2->Step3 Step4 4. RP-HPLC Purification (C18, H2O/MeCN) Step3->Step4 Step5 5. Alkaloid Mimic Library (Screening Ready) Step4->Step5

Fig 2. Step-by-step synthetic workflow for generating indolizidine alkaloid mimic libraries.

Protocol B: In Vitro Anti-Inflammatory Screening (NO Production Assay)

Causality & Experience Note: RAW 264.7 murine macrophages are the gold-standard model for evaluating iNOS-mediated NO production. Because NO gas is highly unstable and difficult to measure directly, this protocol relies on measuring nitrite ( NO2−​ ), its stable oxidative breakdown product, using the Griess reagent. This provides a self-validating, colorimetric readout directly proportional to cellular iNOS activity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS, E. coli O111:B4)

  • Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ )

  • Synthesized OICAH derivatives (from Protocol A)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in 100 µL DMEM. Incubate for 24 hours at 37∘C in a 5% CO2​ humidified atmosphere.

  • Pre-treatment: Aspirate the media. Add fresh media containing varying concentrations of the OICAH derivatives (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1 hour. Insight: Pre-treatment ensures the compound is intracellularly available before the inflammatory cascade is triggered.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well. Incubate in the dark at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite ( NaNO2​ ) standard curve. Determine the IC50​ values using non-linear regression analysis[5].

Quantitative Data Summary

The table below summarizes the comparative anti-inflammatory and target-specific efficacy of naturally occurring octahydroindolizine alkaloids versus synthetic benchmarks, highlighting the therapeutic potential for OICAH-derived molecules.

Compound / DerivativeSourceTarget / Assay IC50​ ( μM )Reference
(+)-Homocrepidine AD. crepidatumNO Inhibition (RAW 264.7)3.6[5]
(-)-Homocrepidine AD. crepidatumNO Inhibition (RAW 264.7)22.8[5]
DendrocrepidamineD. crepidatumNO Inhibition (RAW 264.7)3.04[9]
DexamethasoneSynthetic (Control)NO Inhibition (RAW 264.7)47.04[2]
SwainsonineS. canescens α -Mannosidase Inhibition0.04[7]

Note: The stereochemistry of the indolizidine core drastically impacts biological activity, as evidenced by the 6-fold enantiomeric discrepancy between (+)- and (-)-Homocrepidine A[5]. OICAH's defined stereocenters allow for the predictable synthesis of active enantiomers.

Conclusion

Octahydroindolizine-3-carboxylic acid hydrochloride is a highly valuable, structurally constrained building block that bridges the gap between natural product isolation and targeted synthetic drug discovery. By leveraging its rigid bicyclic framework and reactive carboxylic acid handle, researchers can efficiently generate libraries of indolizidine mimics with potent anti-inflammatory, antiviral, and peptidomimetic properties.

References

  • [2] Anti-inflammatory octahydroindolizine alkaloid enantiomers from Dendrobium crepidatum. National Institutes of Health (NIH). URL:[Link]

  • [5] (±)-Homocrepidine A, a Pair of Anti-inflammatory Enantiomeric Octahydroindolizine Alkaloid Dimers from Dendrobium crepidatum. Journal of Natural Products (ACS). URL:[Link]

  • [8] Octahydroindolizine-3-carboxylic acid hydrochloride | 2044713-41-7. Molport. URL: [Link]

  • [9] Dendrocrepidamine, a novel octahydroindolizine alkaloid from the roots of Dendrobium crepidatum. Taylor & Francis. URL:[Link]

  • [4] Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [1] (±)-Homocrepidine A, a Pair of Anti-inflammatory Enantiomeric Octahydroindolizine Alkaloid Dimers from Dendrobium crepidatum (Introduction Section). Journal of Natural Products (ACS). URL:[Link]

  • [6] Synthesis of polyhydroxylated alkaloids (WO2006008493A1). Google Patents. URL:

  • [7] Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. URL:[Link]

  • [3] Synthesis of 3_10-Helix-Inducing Constrained Analogues of L-Proline. Organic Letters (ACS). URL:[Link]

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Application

Application Note: Protocols for the Incorporation of Octahydroindolizine-3-carboxylic Acid Hydrochloride into Synthetic Peptides

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, Conformational Restriction Executive Summary The development of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, Conformational Restriction

Executive Summary

The development of next-generation therapeutic peptides frequently requires the incorporation of non-proteinogenic, conformationally constrained amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lack of secondary structure in solution. Octahydroindolizine-3-carboxylic acid hydrochloride is a highly specialized, bicyclic proline surrogate. By fusing a piperidine and a pyrrolidine ring, this molecule imposes severe dihedral angle constraints on the peptide backbone. This application note details the physicochemical rationale, structural dynamics, and field-proven Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this sterically hindered building block into peptide sequences.

Scientific Rationale & Structural Dynamics

Causality of Conformational Constraint

Standard L-proline induces a natural "kink" in peptide chains but remains susceptible to cis-trans isomerization and targeted cleavage by mammalian endopeptidases. Octahydroindolizine-3-carboxylic acid acts as a rigidified analog[1].

  • Secondary Structure Induction: The bicyclic nature of the octahydroindolizine core restricts the Ramachandran ϕ and ψ angles. When incorporated into short peptide sequences, it strongly nucleates and stabilizes 310​ -helices and Type II' β -turns [1]. This is critical for cyclizing peptides or mimicking surface-exposed protein loops in rational drug design.

  • Proteolytic Shielding: The bulky fused-ring system creates a steric shield around the adjacent N-terminal and C-terminal amide bonds. Because the rigid scaffold cannot properly dock into the active sites of common proteases, the half-life of the resulting peptidomimetic is significantly extended[2].

  • Lipophilicity and Membrane Permeability: The hydrocarbon bulk of the octahydroindolizine ring increases the overall hydrophobicity of the peptide, which is a proven strategy for enhancing blood-brain barrier (BBB) penetration and cellular uptake[3].

Mechanistic Pathway of Proteolytic Resistance

Mechanism A Octahydroindolizine Incorporation B Steric Bulk & Ring Constraints A->B C Restriction of Phi/Psi Angles B->C E Amide Bond Shielding B->E D Induction of 3_10 Helix / Beta-Turn C->D F Endopeptidase Resistance D->F Synergistic Stability E->F

Caption: Mechanistic pathway illustrating how octahydroindolizine incorporation leads to proteolytic resistance.

Physicochemical Profile & Design Considerations

Before initiating synthesis, it is vital to understand the physical properties of the building block to optimize solvent and reagent selection. The hydrochloride salt form requires careful neutralization during the activation step to prevent premature termination of the coupling reaction[4].

ParameterSpecification / Implication
Chemical Name Octahydroindolizine-3-carboxylic acid hydrochloride
CAS Number 2044713-41-7[4]
Molecular Formula C9H16ClNO2[4]
Molecular Weight 205.68 g/mol [4]
Amine Type Secondary Amine (Proline analog)
SPPS Implication High steric hindrance requires highly reactive uronium/aminium salts (e.g., HATU, COMU) rather than standard carbodiimides (DIC)[2].
Monitoring Implication Unreactive to ninhydrin (Kaiser test); requires the Chloranil test for primary/secondary amine differentiation[2].

Experimental Methodologies: SPPS Protocol

The following protocol is a self-validating system designed for the Fmoc-based Solid-Phase Peptide Synthesis of sequences containing octahydroindolizine-3-carboxylic acid.

Workflow Visualization

SPPS_Workflow Start Resin Preparation & Swelling Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (HATU / DIPEA) Deprotect->Activate Coupling Double Coupling (Octahydroindolizine) Activate->Coupling Test Chloranil Test (Secondary Amine Validation) Coupling->Test Test->Activate Positive (Incomplete) Capping Capping (Ac2O / Pyridine) Test->Capping Negative (Complete) Cleavage Global Cleavage (TFA Cocktail) Capping->Cleavage

Caption: Optimized SPPS workflow for sterically hindered bicyclic secondary amines.

Step-by-Step Coupling Protocol

Step 1: Resin Swelling and Deprotection

  • Swell the selected resin (e.g., Fmoc-Rink Amide AM) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

Step 2: Preparation and Activation (The Causality of Reagent Choice) Expert Insight: Because octahydroindolizine is a bulky secondary amine, standard HBTU or DIC coupling will result in significant deletion sequences. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory here. The 7-aza moiety of HATU exerts a neighboring group effect that dramatically accelerates the reaction with sterically hindered amines[2].

  • Weigh 3.0 equivalents of Fmoc-Octahydroindolizine-3-carboxylic acid.

  • Add 2.9 equivalents of HATU to prevent guanidinylation of the free N-terminus.

  • Dissolve in a minimal volume of DMF.

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: The excess base is required to neutralize the hydrochloride salt of the amino acid and drive the activation.

  • Allow pre-activation for exactly 3 minutes at room temperature.

Step 3: Double Coupling

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 2 hours.

  • Drain the reaction vessel and wash with DMF (3 × 1 minute).

  • Mandatory: Repeat the entire activation and coupling process (Step 2) for a second cycle (Double Coupling) to ensure >99% conversion.

Step 4: Self-Validating Monitoring (Chloranil Test) Expert Insight: The standard Kaiser test will yield a false negative because it requires a primary amine to form the blue "Ruhemann's purple" complex. You must use the Chloranil test to detect unreacted secondary amines[2].

  • Transfer a few resin beads to a glass tube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene.

  • Let stand at room temperature for 5 minutes.

  • Interpretation: A colorless or pale yellow bead indicates a successful coupling (Negative). A blue or green bead indicates incomplete coupling (Positive), necessitating a third coupling cycle.

Step 5: Capping and Elongation

  • Cap any unreacted trace amines using 10% Acetic Anhydride and 10% DIPEA in DMF for 15 minutes to prevent the formation of complex deletion peptides.

  • Proceed with the synthesis of the subsequent amino acids. Note: Coupling the next amino acid ONTO the secondary amine of the octahydroindolizine ring is also sterically hindered; utilize HATU and double coupling for the subsequent i+1 residue as well.

Step 6: Cleavage

  • Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Analytical Validation

Post-synthesis, the peptidomimetic must be validated not only for mass accuracy but for structural conformation:

  • LC-MS/HPLC: Confirm purity and mass. The constrained nature of the peptide often results in sharper HPLC peaks due to reduced conformational heterogeneity.

  • Circular Dichroism (CD) Spectroscopy: Used to validate the induction of the secondary structure. A minimum at 225 nm and a maximum at 205 nm are indicative of a successful 310​ -helical conformation induced by the bicyclic surrogate[1].

  • NMR Spectroscopy: 2D NOESY experiments can be utilized to confirm the trans-amide bond orientation and the precise Ramachandran angles dictated by the octahydroindolizine ring[1].

References

  • octahydroindolizine-3-carboxylic acid hydrochloride | 2044713-41-7 Source: Molport URL:[Link]

  • Synthesis of 3 10 -Helix-Inducing Constrained Analogues of l-Proline Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) Source: LifeTein Peptide Blog URL:[Link]

Sources

Method

Application Notes and Protocols: Octahydroindolizine-3-carboxylic Acid Hydrochloride in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rise of Conformationally Restricted Proline Analogues in Organocatalysis The field of asymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rise of Conformationally Restricted Proline Analogues in Organocatalysis

The field of asymmetric organocatalysis has identified L-proline as a "simplest enzyme," capable of catalyzing a myriad of stereoselective transformations with remarkable efficiency.[1][2][3] Its mode of action, primarily through the formation of nucleophilic enamine intermediates, has become a cornerstone of modern synthetic chemistry.[4][5][6] However, the inherent conformational flexibility of the proline ring can sometimes lead to suboptimal stereocontrol. This has spurred the development of conformationally restricted proline analogues, designed to offer a more rigid and predictable transition state, thereby enhancing enantioselectivity.[7][8]

Octahydroindolizine-3-carboxylic acid, a bicyclic proline analogue, represents a compelling example of this design strategy. While direct literature on the catalytic applications of the 3-carboxylic acid isomer is emerging, extensive research on its close structural isomer, octahydroindole-2-carboxylic acid, provides a strong foundation for understanding its potential.[4][9][10] The fused ring system in these bicyclic structures locks the pyrrolidine ring into a more defined conformation, which can lead to more effective facial discrimination in the transition state of key C-C bond-forming reactions. These catalysts are particularly promising for overcoming some of the limitations of proline, such as catalyst loading and solvent sensitivity.[11]

This guide provides an in-depth look at the anticipated applications of octahydroindolizine-3-carboxylic acid hydrochloride in asymmetric organocatalysis, drawing upon the established reactivity of its structural analogues. We will explore its role in key transformations, provide detailed protocols, and present a framework for its effective implementation in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Overview

The catalytic activity of octahydroindolizine-3-carboxylic acid, much like proline, hinges on its bifunctional nature. The secondary amine serves as the nucleophilic component to form an enamine with a carbonyl donor (e.g., a ketone or aldehyde), while the carboxylic acid acts as a Brønsted acid to activate the electrophile and participate in a highly organized, chair-like transition state.[5][6]

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Octahydroindolizine- 3-carboxylic Acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O TransitionState Stereodetermining Transition State Enamine->TransitionState + Electrophile Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Catalyst + H₂O - Chiral Product

Figure 1: Generalized catalytic cycle for octahydroindolizine-3-carboxylic acid.

Key Asymmetric Transformations

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.[12][13][14] The rigid bicyclic framework of octahydroindolizine-3-carboxylic acid is expected to provide superior facial selectivity in the enamine's attack on the aldehyde, leading to high enantiomeric excesses.

Anticipated Advantages over Proline:

  • Enhanced Enantioselectivity: The fixed conformation of the bicyclic system can lead to a more ordered transition state, improving stereochemical control.

  • Improved Solubility: The hydrochloride salt form may offer better solubility in a wider range of organic solvents compared to neat proline.

  • Potentially Lower Catalyst Loading: The increased efficiency of a more rigid catalyst could allow for lower catalyst loadings, improving the overall economy of the reaction.

Performance Data of Analogous Bicyclic Proline Derivatives in the Aldol Reaction

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid4-NitrobenzaldehydeAcetoneDMSO20248592[7]
(S)-Proline4-NitrobenzaldehydeAcetoneDMSO20249076[7]
Proline Derivative 4 4-NitrobenzaldehydeCyclohexanoneCH2Cl2201208596[11]
Proline Derivative 6 BenzaldehydeCyclohexanoneToluene201209198[11]
The Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[15][16] The use of pre-formed imines or an in-situ generation approach can be employed. The enhanced steric hindrance of the bicyclic catalyst is predicted to effectively shield one face of the enamine, leading to high diastereo- and enantioselectivity.

Protocol: Asymmetric Mannich Reaction of an Aldehyde with an N-Boc-Imine

This protocol is adapted from established procedures for proline-catalyzed Mannich reactions and is expected to be a good starting point for optimization with octahydroindolizine-3-carboxylic acid hydrochloride.[15]

Mannich_Workflow start Start step1 Dissolve N-Boc-imine and catalyst in solvent (e.g., CH₃CN) start->step1 step2 Cool reaction mixture (e.g., 0 °C) step1->step2 step3 Add aldehyde dropwise step2->step3 step4 Stir at specified temperature (e.g., 4 °C) for 12-24 h step3->step4 step5 Monitor reaction by TLC/GC-MS step4->step5 step6 Quench reaction (e.g., with saturated NH₄Cl) step5->step6 step7 Extract with organic solvent step6->step7 step8 Purify by column chromatography step7->step8 end Obtain chiral β-amino aldehyde step8->end

Figure 2: Experimental workflow for a typical asymmetric Mannich reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-Boc-imine (1.0 mmol, 1.0 equiv) and octahydroindolizine-3-carboxylic acid hydrochloride (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, 5 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the cooled solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., 4 °C) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino aldehyde.

The Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile synthetic intermediates.[2][17][18][19][20][21] The enamine intermediate formed from the catalyst and a carbonyl donor adds to an activated alkene (Michael acceptor), such as a nitroalkene or an α,β-unsaturated ketone. The rigid bicyclic structure of the catalyst is expected to provide excellent stereocontrol in this transformation.

Performance Data of Proline and its Derivatives in the Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
L-ProlineCyclohexanoneβ-nitrostyreneDMSO20969520[2]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazolePropanalβ-nitrostyreneCH2Cl21029992[2]
Proline Derivative 6 Cyclohexanonetrans-β-nitrostyreneToluene/H₂O201209598[11]
Thiourea Catalyst2,4-Pentanedioneβ-nitrostyreneToluene10729894[19]

Synthesis of the Catalyst

While octahydroindolizine-3-carboxylic acid hydrochloride is not as readily available as its isomer, a general understanding of the synthetic routes to related bicyclic proline analogues is valuable. The synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid typically involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[4][22][23][24][25][26]

General Synthetic Protocol for a Bicyclic Proline Analogue:

  • Hydrogenation: Dissolve (S)-indoline-2-carboxylic acid in a suitable solvent such as glacial acetic acid.[4][22] Add a hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂).[4][22] Pressurize the reaction vessel with hydrogen gas and heat (e.g., to 60°C) with stirring for approximately 24 hours.[4][22]

  • Work-up: After the reaction is complete, cool the mixture and filter off the catalyst. The catalyst can be washed with a small amount of the solvent.[4][22]

  • Isolation: Combine the filtrate and washings and concentrate the solution to dryness under reduced pressure.[4][22]

  • Purification: The desired diastereomer can be isolated by fractional crystallization from a suitable solvent like ethanol.[4][22]

  • Hydrochloride Salt Formation: To form the hydrochloride salt for improved stability and handling, the purified free acid can be dissolved in a solution of HCl in an anhydrous solvent like ethyl acetate and stirred at room temperature.[4][22] The product is then isolated by concentrating the solvent and washing the resulting solid.[4][22]

Conclusion and Future Outlook

Octahydroindolizine-3-carboxylic acid hydrochloride stands as a promising, next-generation organocatalyst. Its conformationally restricted framework holds the potential to deliver superior stereoselectivity in a range of important asymmetric transformations compared to its more flexible predecessor, L-proline. The protocols and data presented here, based on well-studied structural analogues, provide a solid foundation for researchers to begin exploring the catalytic prowess of this molecule. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development and application of such rationally designed organocatalysts will undoubtedly play a pivotal role in advancing the frontiers of asymmetric synthesis.

References

  • Gil, M. J., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 1336-1342. [Link]

  • Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Díez, D., et al. (2009). Constrained β-proline analogues in organocatalytic aldol reactions: the influence of acid geometry. The Journal of Organic Chemistry, 74(14), 5041-5048. [Link]

  • Lam, Y.-h., et al. (2011). β-Amino Acid Catalyzed Asymmetric Michael Additions: Design of Organocatalysts with Catalytic Acid/Base Dyad Inspired by Serine Proteases. The Journal of Organic Chemistry, 76(17), 7084-7092. [Link]

  • CN101544593A. Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Hayashi, Y., et al. (2007). Diastereo- and enantioselective synthesis of nitroso Diels-Alder-type bicycloketones using dienamine: mechanistic insight into sequential nitroso Aldol/Michael reaction and application for optically pure 1-amino-3,4-diol synthesis. Journal of the American Chemical Society, 129(5), 1190-1195. [Link]

  • Jew, S., et al. (2013). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 78(14), 7041-7051. [Link]

  • ResearchGate. Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. [Link]

  • EP1724260B1. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • List, B. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature Protocols, 3(3), 504-508. [Link]

  • Google Patents. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
  • ResearchGate. (2012). Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. [Link]

  • Ibrahem, I., & Córdova, A. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature protocols, 2(8), 1952-1957. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Miller, S. J., et al. (2021). Synthesis of Proline Analogues via Rh-Catalyzed Asymmetric Conjugate Addition. ACS Catalysis, 11(1), 359-365. [Link]

  • van der Pijl, F., et al. (2006). Organocatalysed asymmetric Mannich reactions. Radboud Repository. [Link]

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]

  • Wagner, M., et al. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]

  • Smith, A. B., et al. (2016). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 138(49), 16041-16049. [Link]

  • Pericàs, M. A., et al. (2008). Towards the stereoselective synthesis of alpha-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron: Asymmetry, 19(24), 2763-2766. [Link]

  • Krawczyk, H., et al. (2004). Diastereo- and Enantioselective Synthesis of Bicyclic α-Methylene-δ-valerolactones by Asymmetric Michael Reaction. Tetrahedron: Asymmetry, 15(15), 2379-2386. [Link]

  • Kotrusz, P., et al. (2007). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 12(3), 594-605. [Link]

  • Beilstein Journals. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]

  • Kotsuki, H., et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757-797. [Link]

  • Schalley, C. A., et al. (2014). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. Beilstein Journal of Organic Chemistry, 10, 2014-2022. [Link]

  • Schech, A. J., et al. (2025). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Chemistry, 7(2), 43. [Link]

  • Kim, J.-H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5036. [Link]

  • Google Patents. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with Octahydroindolizine-3-Carboxylic Acid Hydrochloride Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the kinetic and thermodynamic complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the kinetic and thermodynamic complexities of working with conformationally restricted bicyclic amino acids.

Octahydroindolizine-3-carboxylic acid hydrochloride is a highly rigid, bicyclic proline analog frequently used to induce specific secondary structures (such as 310​ -helices) in peptidomimetics and to construct complex alkaloid scaffolds[1]. However, its unique [4.3.0] bicyclic core presents significant steric hindrance and a high susceptibility to α -carbon epimerization during activation[2]. This guide provides field-proven, mechanistically grounded solutions to optimize your coupling yields.

Part 1: Mechanistic Troubleshooting & Causality (Q&A)

Q: Why do my peptide coupling yields plateau at 40-50% when using standard EDC/HOBt or PyBOP conditions? A: Severe Steric Shielding. The bicyclic nature of octahydroindolizine-3-carboxylic acid creates a highly hindered concave face around the C3-carboxylic acid. Standard active esters (like those formed by HOBt) are not reactive enough to overcome the activation energy required for a nucleophilic attack by an incoming amine. The Solution: Transition to a highly reactive uronium salt like HATU combined with HOAt[1]. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation (an anchoring hydrogen bond) that accelerates the nucleophilic attack, effectively overcoming the steric bulk[2].

Q: I am observing significant epimerization (>10%) at the C3 α -carbon. How can I suppress this? A: Base-Catalyzed Oxazolone Formation. Because you are starting with the hydrochloride salt of the precursor, you must add a base to liberate the free carboxylic acid and drive the coupling. If you use a strong, bulky base like DIPEA in excess, the base will abstract the acidic α -proton at C3 after the carboxylate is activated, forming a planar oxazolone intermediate that rapidly racemizes[3]. The Solution: Switch to N-methylmorpholine (NMM). NMM is a weaker base ( pKa​≈7.4 ) that is perfectly tuned to neutralize the HCl salt and facilitate HATU activation without excessively promoting oxazolone formation[4]. Furthermore, maintain the activation temperature at 0 °C.

Q: How does the hygroscopicity of the hydrochloride salt affect my stoichiometry? A: Hydrolysis of the Active Ester. The HCl salt of this bicyclic precursor is highly hygroscopic. Absorbed atmospheric moisture not only throws off your molar mass calculations but also acts as a competing nucleophile, rapidly hydrolyzing the highly reactive HATU-activated ester back to the starting material. The Solution: Perform Karl Fischer titration prior to the reaction. If water content exceeds 100 ppm, dry the precursor under high vacuum with P 2​ O 5​ for 24 hours.

Part 2: Quantitative Data & Reagent Selection

To facilitate easy comparison, the following table summarizes the performance of various coupling systems specifically tested on sterically hindered bicyclic proline analogs[2][3][4].

Coupling SystemActivation TempBase (Equivalents)Expected YieldEpimerization RiskMechanistic Rationale
HATU / DIPEA 20 °CDIPEA (3.0 eq)50–60%High (>10%)Strong base promotes oxazolone formation; higher temps accelerate racemization.
HATU / HOAt 0 °C to 20 °CNMM (2.1 eq)85–95%Low (<2%)HOAt forms a highly reactive ester; NMM provides precise neutralization without over-basification.
T3P / EtOAc 25 °CPyridine or NMM75–85%Very LowConcerted coupling mechanism avoids the oxazolone intermediate entirely; ideal for kilogram-scale process chemistry.
EDCI / NHS 0 °C to 20 °CNMM (2.0 eq)70–80%LowForms a stable succinimidyl ester; excellent for sequential, multi-step fragment couplings.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology for the HATU/HOAt-mediated coupling incorporates an In-Process Control (IPC) step to verify intermediate stability before proceeding.

Optimized Protocol: HATU/HOAt Coupling of Octahydroindolizine-3-carboxylic acid HCl

Step 1: Pre-activation and Strict Neutralization

  • Suspend Octahydroindolizine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add exactly 1.0 eq of N-methylmorpholine (NMM) dropwise to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Add HOAt (1.1 eq) and HATU (1.05 eq) sequentially.

  • Add an additional 1.1 eq of NMM to initiate the activation of the carboxylic acid.

Step 2: Self-Validation via In-Process Control (IPC) Causality Check: Before adding your valuable amine nucleophile, you must ensure the active ester has formed without degrading into the epimerized oxazolone.

  • Withdraw a 10 µL aliquot from the reaction mixture after 5 minutes of activation.

  • Quench immediately into 100 µL of anhydrous methanol (this traps the active ester as a stable methyl ester).

  • Analyze via LC-MS. You should observe >95% conversion to the methyl ester mass, with <2% of the oxazolone mass. Do not proceed if oxazolone formation exceeds 2%; this indicates temperature spikes or excess base.

Step 3: Nucleophilic Addition

  • Once validated, add the incoming amine (1.1 eq) dissolved in a minimal amount of anhydrous DMF dropwise over 10 minutes at 0 °C.

  • Allow the reaction to slowly warm to room temperature (20 °C) and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH 4​ Cl to neutralize remaining base, extract with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO 3​ , and brine to remove HOAt and urea byproducts.

Part 4: Process Optimization Workflow

The following logical decision tree outlines the dynamic troubleshooting workflow for selecting the optimal coupling strategy based on your scale and epimerization constraints.

Workflow A Octahydroindolizine-3-carboxylic acid HCl Salt B Moisture Profiling (Karl Fischer Titration) A->B Assess Hygroscopicity C Strict Neutralization (1.0 eq NMM, 0 °C) B->C Dry to <100 ppm H2O D Activation Strategy Selection C->D E HATU / HOAt (Discovery Scale) D->E High Steric Hindrance F T3P / Pyridine (Process Scale) D->F Low Epimerization Need G In-Process Control (LC-MS Quench Assay) E->G F->G H Proceed to Amine Addition G->H <2% Epimerization I Adjust Base / Recalibrate G->I >2% Epimerization I->C Corrective Action

Logical decision workflow for optimizing the coupling of bicyclic proline analogs.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use the free base of Octahydroindolizine-3-carboxylic acid instead of the hydrochloride salt? A: While theoretically possible, the free amino acid exists as a zwitterion that is highly insoluble in standard organic solvents (like DMF or DCM) used for peptide coupling. The HCl salt ensures solubility and stability during storage. The key is strict, controlled neutralization in situ just prior to activation.

Q: Why is my product contaminated with a guanidinium byproduct? A: This is a classic side reaction when using uronium-based coupling reagents like HATU. If the activation is too slow, or if the incoming amine is added too quickly before the active ester has fully formed, the amine will attack the HATU molecule directly, forming a stable, unreactive tetramethylguanidinium byproduct. Always ensure the IPC step confirms full active ester formation before adding the amine.

Q: I need to scale this reaction to 1 kilogram. Is HATU still appropriate? A: No. HATU is expensive, poses explosion risks on a large scale, and generates difficult-to-remove urea byproducts. For kilogram-scale process chemistry, transition to Propylphosphonic anhydride (T3P)[4]. T3P operates via a concerted mechanism that drastically minimizes epimerization and produces water-soluble byproducts that are easily removed during a standard aqueous workup[3].

References

  • Synthesis of 3 10 -Helix-Inducing Constrained Analogues of l-Proline ACS Publications[1]

  • Early Kilogram Scale Delivery of MK-7845 as a Potential COVID-19 Therapy: Rapid Process Development of Key Intermediates ACS Publications[2]

  • Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment ACS Publications[3]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches MDPI[4]

Sources

Optimization

Overcoming steric hindrance when reacting Octahydroindolizine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with highly functionalized, sterically demanding bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with highly functionalized, sterically demanding bicyclic systems. Octahydroindolizine-3-carboxylic acid hydrochloride presents a unique dual-challenge in organic synthesis: severe steric shielding at the C3-position due to the fused indolizidine ring, and the stoichiometric requirements dictated by its hydrochloride salt form.

This guide is designed to troubleshoot failed coupling reactions, explain the mechanistic causality behind these failures, and provide self-validating protocols to ensure high-yield amide or ester bond formation.

Troubleshooting & FAQs

Q1: Why are my standard EDC/HOBt or DCC couplings failing with this compound? A: The failure is driven by steric hindrance and competing reaction kinetics. Octahydroindolizine-3-carboxylic acid features a carboxylic acid adjacent to a bulky, fused piperidine/pyrrolidine bicyclic system. When activated by standard carbodiimides (like EDC or DCC), the initial O-acylisourea intermediate forms successfully. However, the severe steric bulk prevents the incoming amine nucleophile from attacking the carbonyl carbon rapidly. Because the intermolecular attack is slow, the intermediate undergoes a favorable, irreversible 1,3-rearrangement to form an inactive N-acylurea dead-end byproduct[1].

Q2: I am using HATU, but my yields are still below 20%. What is going wrong? A: The most common oversight with this specific substrate is failing to account for the hydrochloride salt. Octahydroindolizine-3-carboxylic acid hydrochloride requires base not just for coupling reagent activation, but also for neutralization. If you only use the standard 1.5–2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), the system remains too acidic. The carboxylic acid will not fully deprotonate to attack the uronium salt, halting the reaction[1]. You must use 3.0 to 4.0 equivalents of DIPEA to neutralize the HCl, deprotonate the carboxylic acid, and maintain the alkaline environment (pH 8–9) required for HATU/COMU activation.

Q3: Which coupling reagent is mechanically best suited for this bicyclic system? A: For sterically hindered substrates, you must use reagents that provide anchimeric (neighboring group) assistance or highly reactive leaving groups.

  • HATU utilizes an OAt (7-azabenzotriazole) leaving group, where the pyridine nitrogen hydrogen-bonds with the incoming amine, guiding it through the steric bulk to the carbonyl[1].

  • COMU , a newer uronium salt based on the OxymaPure leaving group, matches or exceeds HATU's efficiency for hindered substrates. Crucially, COMU eliminates the severe explosion hazards associated with benzotriazole-based reagents (like HATU/HBTU) and produces water-soluble byproducts[2].

Q4: What if both my octahydroindolizine substrate AND my amine are sterically hindered? A: When coupling two highly hindered partners (e.g., a bulky secondary amine or an electron-deficient aniline), even COMU may fail. In these extreme cases, the standard approach is bypassed in favor of in situ acyl fluoride generation [3]. Reagents like BTFFH convert the hindered carboxylic acid into an acyl fluoride. Unlike acyl chlorides, acyl fluorides are highly stable to moisture and do not degrade easily, yet they are exceptionally reactive toward amines at elevated temperatures, forcing the amide bond formation where standard protocols fail[3].

Quantitative Reagent Comparison

To select the optimal reagent for your workflow, consult the performance data summarized below.

Coupling ReagentActive IntermediateReactivity (Hindered Substrates)Epimerization RiskSafety & Handling Profile
EDC / HOBt OBt EsterLow (Prone to rearrangement)ModerateSafe, bench-stable
HATU OAt EsterVery HighLowExplosive hazard , allergenic[2]
COMU Oxyma EsterVery HighVery LowSafe, non-explosive, highly soluble[2]
BTFFH Acyl FluorideExtremeLowCorrosive/Toxic, requires care[3]

Experimental Workflows & Decision Logic

G Start Octahydroindolizine-3-carboxylic acid HCl Coupling Base Add 3.0-4.0 eq DIPEA (Neutralize HCl & Activate) Start->Base Amine Assess Amine Nucleophilicity & Steric Bulk Base->Amine Standard Primary / Unhindered Amine Use COMU Protocol Amine->Standard High Reactivity Hindered Secondary / Hindered Amine Use Acyl Fluoride Protocol Amine->Hindered Low Reactivity

Decision tree for selecting the optimal coupling strategy based on amine steric bulk.

Mechanism Acid Carboxylate Anion (Deprotonated) COMU COMU Activation (Fast Kinetics) Acid->COMU EDC EDC/HOBt Activation (Slow Kinetics) Acid->EDC Oxyma Oxyma Active Ester (Highly Reactive) COMU->Oxyma Amide Target Amide (High Yield) Oxyma->Amide Amine Addition N_Acyl N-Acylurea (Dead-end Byproduct) EDC->N_Acyl Steric Block / 1,3-Rearrangement

Mechanistic divergence between COMU activation and EDC-mediated rearrangement.

Validated Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (Recommended for Standard Amines)

This protocol leverages the high reactivity and safety profile of COMU to overcome the C3 steric hindrance[2].

Materials:

  • Octahydroindolizine-3-carboxylic acid hydrochloride (1.0 eq)

  • Target Amine (1.1 eq)

  • COMU (1.2 eq)

  • DIPEA (3.5 eq)

  • Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Neutralization & Solvation: Suspend the octahydroindolizine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.5 eq) dropwise at room temperature. Stir for 5 minutes until the solution is homogeneous. Causality: The excess base neutralizes the HCl salt and deprotonates the carboxylic acid for nucleophilic attack on the coupling reagent.

  • Activation: Add COMU (1.2 eq) to the reaction vessel. A distinct color change (often yellow/orange) indicates the formation of the Oxyma active ester. Allow the mixture to pre-activate for exactly 2–3 minutes. Note: Do not exceed 5 minutes, as over-activation can lead to minor degradation.

  • Coupling: Dissolve the target amine (1.1 eq) in a minimal amount of DMF and add it to the activated ester solution dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 1–2 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The Oxyma byproduct is highly water-soluble and will remain in the aqueous phase.

Protocol B: In Situ Acyl Fluoride Generation (For Extreme Hindrance)

Use this protocol when coupling with electron-deficient anilines or highly sterically hindered secondary amines[3].

Materials:

  • Octahydroindolizine-3-carboxylic acid hydrochloride (1.0 eq)

  • Target Hindered Amine (1.5 eq)

  • BTFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.5 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DCM or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the octahydroindolizine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous solvent.

  • Base Addition: Add DIPEA (4.0 eq) and stir for 10 minutes.

  • Fluorination: Add BTFFH (1.5 eq) in one portion. Stir at room temperature for 30–45 minutes. Causality: BTFFH converts the carboxylic acid into a highly stable but reactive acyl fluoride. Its small atomic radius minimizes steric clashing during formation.

  • Amine Addition: Add the hindered target amine (1.5 eq).

  • Thermal Drive: Elevate the reaction temperature to 50–60 °C and stir for 12–24 hours. The thermal energy combined with the highly electrophilic acyl fluoride forces the difficult C–N bond formation.

  • Workup: Cool to room temperature, dilute with DCM, and wash sequentially with 1M HCl (if the product is not acid-sensitive), saturated NaHCO₃, and brine. Purify via flash column chromatography.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings Source: Benchchem URL
  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Dilun Biotechnology / Peptide Scientific URL
  • Title: Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL

Sources

Troubleshooting

Purification techniques for removing impurities from Octahydroindolizine-3-carboxylic acid hydrochloride

An essential precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, the purity of (2S,3aS,7aS)-Octahydroindolizine-3-carboxylic acid hydrochloride is paramount to...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, the purity of (2S,3aS,7aS)-Octahydroindolizine-3-carboxylic acid hydrochloride is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities originating from the synthesis of this key starting material can carry through to the final drug product, creating significant challenges for regulatory compliance and patient safety.[1]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges and implementing effective purification strategies for this critical intermediate.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. During the synthesis of Octahydroindolizine-3-carboxylic acid and its subsequent conversion to the hydrochloride salt, several classes of impurities can emerge. These are primarily process-related impurities arising from incomplete reactions, side reactions, or stereochemical variations.[1][2]

Impurity Class Common Examples Origin Impact on Purification
Diastereomeric Impurities Epimers at any of the three chiral centers (C2, C3a, C7a).Non-stereoselective reduction steps during the hydrogenation of the indole-2-carboxylic acid precursor.Difficult to remove by standard recrystallization due to similar physical properties. Requires specialized techniques like chiral chromatography or diastereomeric salt formation.
Unreacted Starting Materials Indoline-2-carboxylic acid or its esters.Incomplete hydrogenation or hydrolysis steps.Can often be removed by adjusting pH and performing liquid-liquid extractions or by recrystallization if solubility differs significantly.
Reaction By-products Lactam derivatives, products from coupling agents (if used in preceding steps).Intramolecular cyclization under certain pH or temperature conditions; remnants from peptide coupling stages in related syntheses.[3][4]May require chromatographic methods or specific extraction conditions for removal.
Residual Solvents & Reagents Acetonitrile, Ethyl Acetate, HCl, Acetic Acid.Trapped within the crystal lattice during precipitation or isolation.[5]Can often be removed by thorough drying under vacuum, but persistent solvents may require re-dissolution and precipitation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification of Octahydroindolizine-3-carboxylic acid hydrochloride.

Q1: My HPLC analysis shows a cluster of peaks around the main product peak with very poor resolution. What are these, and how can I separate them?

A1: This pattern is highly indicative of diastereomeric impurities. Since these stereoisomers have identical molecular weights and often similar polarities, they are notoriously difficult to separate using standard reversed-phase HPLC or achiral flash chromatography.

  • Underlying Cause: The hydrogenation of the precursor, indoline-2-carboxylic acid, can create multiple stereoisomers if the reaction is not perfectly stereoselective.[6]

  • Recommended Action:

    • Analytical Confirmation: Use a dedicated chiral HPLC method to confirm the presence of enantiomers/diastereomers. Screening different chiral stationary phases (CSPs) and mobile phase compositions is necessary to achieve separation.[7] Polysaccharide-based columns are a versatile starting point.[7]

    • Preparative Solution: For preparative scale, direct chiral chromatography can be expensive.[8] A more common industrial approach is diastereomeric salt formation . This involves reacting the mixture of stereoisomers with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.

Q2: After crystallization, my product has a low melting point and appears oily or sticky. What went wrong?

A2: This typically points to the presence of residual solvents or impurities that are depressing the melting point and interfering with crystal lattice formation.

  • Underlying Cause:

    • Inappropriate Solvent Choice: The solvent used for recrystallization may be too good a solvent, even at low temperatures, preventing complete precipitation.[9]

    • Rapid Cooling: Cooling the solution too quickly can cause the product to "oil out" or crash out of solution as an amorphous solid, trapping impurities and solvent.[9][10]

    • Incomplete Drying: The hydrochloride salt can be hygroscopic. Insufficient drying will leave residual water or organic solvents.

  • Recommended Action:

    • Solvent Screening: Perform small-scale solubility tests to find an optimal recrystallization solvent or solvent system. A good solvent should fully dissolve the compound at an elevated temperature but have very low solubility at room temperature or below.[9] Literature suggests solvents like ethyl acetate or acetonitrile can be effective for isolating related hydrochloride salts.[5][11]

    • Optimize Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. Once at room temperature, cooling further in an ice bath can maximize yield.

    • Drying: Dry the filtered crystals thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove all volatile residues.

Q3: My overall yield is consistently low after purification. How can I improve it?

A3: Low yield is a common problem that can be addressed by systematically evaluating each step of the purification process.

  • Underlying Cause:

    • Product Loss in Mother Liquor: A significant amount of product may remain dissolved in the crystallization solvent even after cooling.[9]

    • Multiple Purification Steps: Each successive purification step (e.g., extraction, filtration, crystallization) will inevitably result in some material loss.

    • Premature Precipitation: If purifying via acid-base extraction, incorrect pH adjustment can lead to incomplete precipitation of the product.

  • Recommended Action:

    • Analyze the Mother Liquor: After filtering your crystals, take a sample of the remaining solution (the mother liquor) and analyze it by HPLC or TLC to quantify the amount of product being discarded. If a significant amount is present, consider concentrating the mother liquor to recover a second crop of crystals.

    • Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material between flasks.

    • Optimize Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent is a primary cause of low recovery.[9]

Section 3: Key Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing impurities with different solubility profiles than the desired product.

Objective: To obtain high-purity crystalline Octahydroindolizine-3-carboxylic acid HCl.

Methodology:

  • Solvent Selection: In a test tube, add ~20 mg of the crude material. Add a potential solvent (e.g., isopropanol, acetonitrile, or an ethyl acetate/ethanol mixture) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude Octahydroindolizine-3-carboxylic acid HCl in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid completely. Swirl the flask to ensure all material is in solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Validation Checkpoint: The purified product should exhibit a sharp melting point and a single major peak (>99.5% by area) on HPLC analysis.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for removing neutral or basic organic impurities from the carboxylic acid product.[12]

Objective: To separate the acidic product from non-acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with concentrated HCl or 3N HCl until the pH is strongly acidic (pH 1-2).[5] The Octahydroindolizine-3-carboxylic acid hydrochloride should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Validation Checkpoint: TLC or HPLC analysis of the organic layer from step 2 should show the removed impurities, while the final isolated solid should show significantly enhanced purity.

Section 4: Visual Workflows and Diagrams

// Node Definitions start [label="Crude OICA-HCl\nPurity Assessment (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; impurity_check [label="What is the major impurity type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; diastereomers [label="Diastereomers / Stereoisomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproducts [label="Process By-products /\nStarting Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_base [label="Acid-Base Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_hplc [label="Chiral HPLC / SFC\n(Analytical or Small Scale Prep)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt_formation [label="Diastereomeric Salt Formation\n& Crystallization (Large Scale)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Purified OICA-HCl (>99.5%)", fillcolor="#FFFFFF", fontcolor="#202124", shape=folder];

// Connections start -> impurity_check; impurity_check -> diastereomers [label=" Peaks with poor\n resolution"]; impurity_check -> byproducts [label=" Peaks with distinct\n retention times"];

diastereomers -> chiral_hplc; diastereomers -> salt_formation;

byproducts -> recrystallization [label=" If impurities have\n different solubility"]; byproducts -> acid_base [label=" If impurities are\n neutral/basic"];

chiral_hplc -> final_product; salt_formation -> final_product; recrystallization -> final_product; acid_base -> final_product; } } Caption: Decision tree for selecting a purification strategy.

// Node Definitions A [label="1. Dissolve Crude Product\nin Minimum Hot Solvent"]; B [label="2. Slow Cooling\nto Room Temperature"]; C [label="3. Further Cooling\nin Ice Bath"]; D [label="4. Isolate Crystals\n(Vacuum Filtration)"]; E [label="5. Wash with\nIce-Cold Solvent"]; F [label="6. Dry Under\nHigh Vacuum"]; G [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Mother Liquor\n(Analyze for Loss)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections A -> B -> C -> D -> E -> F -> G; D -> H [style=dashed]; } Caption: Standard workflow for purification by recrystallization.

Section 5: Frequently Asked Questions (FAQs)

  • What is the best analytical method to assess the purity of Octahydroindolizine-3-carboxylic acid hydrochloride? A combination of methods is ideal. Reversed-phase HPLC with a Refractive Index (RI) detector is suitable for quantifying diastereomers as the compound lacks a strong UV chromophore. Chiral HPLC is necessary to resolve and quantify specific stereoisomers.[7][8] ¹H NMR can confirm the structure and identify residual solvents, while mass spectrometry confirms the molecular weight.

  • Can I use normal phase flash chromatography on silica gel to purify this compound? It is challenging. As a hydrochloride salt, this compound is highly polar and may interact very strongly with silica gel, leading to poor recovery and peak tailing. If chromatography is necessary, reversed-phase (C18) flash chromatography or using a neutral or acidic mobile phase system on silica might be more successful, though recrystallization or salt formation is often preferred.[13]

  • How should the final, purified material be stored? As a hydrochloride salt of an amino acid, the compound can be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent moisture absorption. Storing at reduced temperatures (e.g., 2-8 °C) can also help maintain long-term stability.

References

  • Daicel Pharma Standards. (n.d.). Perindopril Impurities Manufacturer & Supplier.
  • Google Patents. (2005, December 30). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
  • BenchChem. (2025). Improving yield and purity of Perindoprilat synthesis.
  • Google Patents. (2007, December 12). Process for the preparation of perindopril and salts thereof - Patent 1864973.
  • Google Patents. (2004, December 28). Method for synthesis of perindopril and its pharmaceutically acceptable salts.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from UCI School of Physical Sciences website.
  • PubChem. (n.d.). Octahydroindolizine-3-carboxylic acid hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Google Patents. (n.d.). WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from CU Boulder Department of Chemistry website.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Interchim. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns.
  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • MolPort. (n.d.). octahydroindolizine-3-carboxylic acid hydrochloride | 2044713-41-7.
  • MDPI. (2025, August 6). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules.
  • ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds?
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • PubMed. (2020, July 17).
  • National Center for Biotechnology Information. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
  • Ministry of Health, Labour and Welfare, Japan. (2015, March 18). ピロリジジンアルカロイド類分析用標準試薬の作製と分析法の検討 (Preparation of standard reagents for analysis of pyrrolizidine alkaloids and examination of analytical methods).

Sources

Optimization

Technical Support Center: Crystallization of Octahydroindolizine-3-carboxylic Acid Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the thermodynamic and kinetic challenges of crystallizing Octahydroindolizine-3-carboxylic acid hydrochloride (CAS 2044713-41-7).

This bicyclic constrained amino acid analogue requires precise control over its solvation environment to yield high-purity, diffraction-quality crystals[1]. Below, you will find the mechanistic principles, validated protocols, and diagnostic troubleshooting steps necessary to optimize your workflows.

Mechanistic Principles of Amine Hydrochloride Crystallization

Crystallizing amine hydrochlorides presents unique thermodynamic challenges. The primary obstacle is the tendency of the compound to undergo liquid-liquid phase separation (LLPS) —commonly known as "oiling out"—rather than forming an ordered crystal lattice[2].

The Causality of Oiling Out: Octahydroindolizine-3-carboxylic acid hydrochloride possesses a high lattice energy competing with strong solute-solvent hydrogen bonding in protic solvents. When supersaturation is generated too rapidly (e.g., via flash cooling or dumping anti-solvent), the system crosses the spinodal curve before primary nucleation can occur. This traps the compound in a metastable, solute-rich liquid phase[2][3].

The Solution: Parallel Crystallization To counteract LLPS, we employ a "parallel crystallization" technique[3]. This self-validating system involves dissolving the compound in a minimal volume of a primary protic solvent, followed by a linear cooling ramp and the highly controlled, dropwise addition of a non-polar or aprotic anti-solvent[2][4][5].

Validated Experimental Protocol: Anti-Solvent Cooling Crystallization

This step-by-step methodology ensures a controlled crossing of the metastable zone to prioritize crystal growth over oil formation.

Step 1: Dissolution

  • Transfer the crude Octahydroindolizine-3-carboxylic acid hydrochloride into a jacketed reactor.

  • Add a minimal volume of the primary solvent (e.g., Ethanol or Isopropanol) to achieve a concentration of ~100-150 mg/mL.

  • Heat the mixture to 60–70 °C with continuous stirring until complete dissolution is achieved[2][4].

Step 2: Decolorization & Hot Filtration (Optional but Recommended) 4. If the solution is discolored, add 1-2% (w/w) activated charcoal. Stir at 60 °C for 10 minutes. 5. Perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and any insoluble impurities[2].

Step 3: Controlled Cooling 6. Transfer the clear filtrate to a clean flask. 7. Initiate a linear cooling ramp of 0.5 °C/min until the solution reaches room temperature (20–25 °C)[4].

Step 4: Anti-Solvent Addition & Seeding 8. Begin dropwise addition of the anti-solvent (e.g., Diethyl Ether or Acetone) under moderate agitation[2]. 9. Self-Validation Step: Once the solution becomes faintly turbid (indicating the metastable limit), pause the anti-solvent addition. 10. Introduce 1-2% (w/w) of pure seed crystals to bypass the primary nucleation energy barrier[3].

Step 5: Maturation & Isolation 11. Resume anti-solvent addition slowly until a 1:2 or 1:3 (Primary:Anti-solvent) volumetric ratio is reached. 12. Hold the resulting slurry at 0–5 °C for 2 to 4 hours to allow for complete lattice equilibration[4]. 13. Isolate the crystals via vacuum filtration, wash with a minimal volume of ice-cold anti-solvent, and dry in a vacuum oven at 40 °C to constant weight[2][4].

Workflow & Diagnostic Visualization

Workflow A Crude Octahydroindolizine-3-carboxylic acid HCl B Dissolution in Primary Solvent (Hot Ethanol/Isopropanol) A->B C Hot Filtration (Remove insoluble impurities) B->C D Controlled Cooling Ramp (0.5 °C/min to Room Temp) C->D E Anti-Solvent Addition (Diethyl Ether/Acetone) D->E Dropwise F Seeding (Optional) (Induce nucleation) E->F If supersaturated G Maturation & Aging (Hold at 0-5°C for 2-4h) E->G F->G H Filtration & Washing (Cold Anti-solvent) G->H

Fig 1. Anti-solvent cooling crystallization workflow for amine hydrochlorides.

Troubleshooting Issue Crystallization Anomaly Oiling Oiling Out (Liquid-Liquid Phase Sep) Issue->Oiling LowYield Low Crystal Yield (High Solubility) Issue->LowYield NoCryst No Nucleation (Metastable Trap) Issue->NoCryst Sol1 Re-heat, add 10% primary solvent, cool slower Oiling->Sol1 Sol2 Evaporate 20% solvent, increase anti-solvent LowYield->Sol2 Sol3 Add 1-2% seed crystals, scratch flask NoCryst->Sol3

Fig 2. Diagnostic logic tree for resolving common crystallization anomalies.

Troubleshooting Guide & FAQs

Q: My product is oiling out instead of forming crystals. How do I fix this? A: Oiling out occurs when the solution becomes highly supersaturated too quickly, bypassing the metastable zone. The causality is almost always kinetic: the anti-solvent was added too fast, or the cooling rate was non-linear[2]. Resolution: Re-heat the mixture until the oil redissolves completely. Add 5-10% more primary solvent (e.g., ethanol) to adjust the solubility curve. Cool slowly (0.5 °C/min) and ensure the anti-solvent is added dropwise[2][4].

Q: The crystal yield is unexpectedly low. What parameters should be adjusted? A: Low yield typically indicates incomplete precipitation or excessive solubility of the hydrochloride salt in the final solvent mixture[2]. Resolution: Concentrate the mother liquor by evaporating 20-30% of the primary solvent under reduced pressure, or increase the volumetric ratio of the anti-solvent[2]. Ensure the maturation phase is held strictly at 0-5 °C for at least 2-4 hours to force the equilibrium toward the solid state[4].

Q: How do I remove colored impurities trapped in the crystal lattice? A: Colored impurities often co-precipitate if they share similar solubility profiles or become kinetically trapped during rapid lattice formation. Resolution: Prior to cooling, add 1-2% (w/w) activated charcoal to the hot primary solvent solution. Boil briefly, then perform a hot filtration through a Celite pad to remove the charcoal and adsorbed impurities[2].

Q: Is seeding strictly necessary for this compound? A: While optional, seeding is a highly recommended, self-validating way to bypass primary nucleation energy barriers. Adding 1-2% (w/w) of pure seed crystals during the metastable zone prevents oiling out and ensures a uniform crystal size distribution[3][4].

Quantitative Data & Solvent Selection

Table 1: Recommended Solvent Systems and Physicochemical Rationale
Primary SolventAnti-SolventRatio (v/v)Rationale for Octahydroindolizine-3-carboxylic acid HCl
Ethanol Diethyl Ether 1:2 to 1:3Ethanol perfectly solvates the highly polar HCl salt. Diethyl ether provides a sharp solubility drop without inducing LLPS if added slowly[2].
Isopropanol Acetone 1:2 to 1:4Isopropanol offers a lower baseline solubility than ethanol, improving overall yield. Acetone acts as a moderate anti-solvent, reducing the risk of oiling out[4][5].
Methanol Ethyl Acetate 1:3 to 1:5Methanol is excellent for highly impure crude mixtures, but requires a larger volume of aprotic anti-solvent to force precipitation.
Table 2: Quantitative Troubleshooting Metrics
ParameterOptimal RangeConsequence of Deviation
Cooling Rate 0.2 – 0.5 °C/min> 1.0 °C/min induces flash supersaturation and oiling out[2].
Seed Loading 1.0 – 2.0% (w/w)< 0.5% may fail to induce nucleation; > 5% causes rapid, fine powder precipitation rather than distinct crystals[3][4].
Maturation Temp 0 – 5 °C> 10 °C significantly reduces overall crystal yield due to high residual solubility[4].

References

  • Synthesis of 3_10-Helix-Inducing Constrained Analogues of l-Proline - ACS Publications Source: ACS Publications URL
  • Recrystallization techniques for purifying Bis(2-chloroethyl)
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Source: Benchchem URL
  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes Source: ACS Publications URL
  • EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds Source: Google Patents URL

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Octahydroindolizine-3-carboxylic acid hydrochloride
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